molecular formula C20H20N6 B13853932 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

Cat. No.: B13853932
M. Wt: 344.4 g/mol
InChI Key: GFHCWNBKHSTCHW-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase (CDK) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate the scale. This includes the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a CDK inhibitor, making it a candidate for cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2, CDK4, and CDK6, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline is unique due to its specific combination of functional groups, which confer high potency and selectivity as a CDK inhibitor. Its structure allows for versatile modifications, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

InChI

InChI=1S/C20H20N6/c1-25-6-8-26(9-7-25)19-4-5-21-18-3-2-14(11-17(18)19)15-10-16-13-23-24-20(16)22-12-15/h2-5,10-13H,6-9H2,1H3,(H,22,23,24)

InChI Key

GFHCWNBKHSTCHW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5

Origin of Product

United States

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